molecular formula C19H12BrN3O B1227725 4-bromo-N-(2-phenazinyl)benzamide

4-bromo-N-(2-phenazinyl)benzamide

Cat. No.: B1227725
M. Wt: 378.2 g/mol
InChI Key: UFWHQAPYEZNGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-phenazinyl)benzamide is a member of phenazines.

Scientific Research Applications

Antifungal Activity

4-bromo-N-(2-phenazinyl)benzamide derivatives have been studied for their antifungal properties. These compounds exhibit inhibitory effects against various fungi, including phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as common yeast such as Saccharomyces cerevisiae. The derivatives demonstrate strong antifungal activities, with certain compounds showing minimum inhibitory concentrations (MICs) as low as 0.3125g/L against these organisms (Ienascu et al., 2018).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of this compound derivatives, focusing on their chemical properties and potential applications. This includes the development of nickel(II) and copper(II) complexes of these compounds, which have been characterized using various techniques like FT-IR and 1H-NMR spectroscopy. These studies provide insights into the structural and molecular properties of these compounds (Binzet et al., 2009).

CCR5 Antagonist Development

This compound has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds are potentially valuable in the treatment of conditions like HIV, as CCR5 is a co-receptor for HIV entry into cells. The synthesized compounds have shown promising bioactivities, which are significant for further applications in medicinal chemistry (Cheng De-ju, 2014; 2015).

Antimicrobial Activity

Some derivatives of this compound have been tested for their antimicrobial activity against various bacterial and fungal strains. The compounds exhibit moderate to high activity against specific microbes, which is valuable for applications in disinfection and sterilization, especially in medical settings (Ienascu et al., 2019).

Inhibitors of Nicotinamide Phosphoribosyltransferase

Research has shown that analogues of this compound can act as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in the NAD biosynthesis pathway. These compounds have demonstrated significant cytotoxicity in cellular assays, indicating their potential in cancer therapy (Lockman et al., 2010).

Properties

Molecular Formula

C19H12BrN3O

Molecular Weight

378.2 g/mol

IUPAC Name

4-bromo-N-phenazin-2-ylbenzamide

InChI

InChI=1S/C19H12BrN3O/c20-13-7-5-12(6-8-13)19(24)21-14-9-10-17-18(11-14)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24)

InChI Key

UFWHQAPYEZNGQU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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